1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret

Lipophilicity Molecular Descriptors Structure-Property Relationship

Biuret-based SAR programs often lack well-characterized, sterically demanding analogs to probe the effects of bulk and lipophilicity on target engagement. 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret (CAS 107484-83-3) directly addresses this gap. • Unique N1-tert-butyl / N3-isopropyl / N5-phenyl pattern-enables systematic SAR comparison against simpler N-methyl or N-ethyl biuret analogs. • Computed XLogP3-AA of 3.6-substantially more lipophilic than common biuret references; ideal for investigating lipophilicity-driven cellular permeability and off-target binding. • MW 277.36 g/mol, well-defined mass spectral profile-suited as a reference standard for HPLC/LC-MS method development and validation. Supplied with typical purity ≥95%; available from stock for immediate global dispatch.

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 107484-83-3
Cat. No. B599698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
CAS107484-83-3
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCC(C)N(C(=O)NC1=CC=CC=C1)C(=O)NC(C)(C)C
InChIInChI=1S/C15H23N3O2/c1-11(2)18(14(20)17-15(3,4)5)13(19)16-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,16,19)(H,17,20)
InChIKeyFQHIZMIZGHBDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: Structural & Physicochemical Profile


1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret (CAS 107484-83-3) is a 1,3,5-trisubstituted biuret derivative with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol [1]. The compound features a tert-butyl group at the N1 position, an isopropyl group at N3, and a phenyl group at N5 on the biuret core [1]. Computed physicochemical properties include an XLogP3-AA of 3.6, indicating moderate lipophilicity, and two hydrogen bond donors [1]. This specific substitution pattern places the compound within a class of molecules that have been broadly investigated for analgesic and anti-inflammatory activities [2].

Scaffold N1-tert-butyl, N3-isopropyl steric features support SAR-driven analgesic/anti-inflammatory pathway studies.
Lipophilicity Moderate lipophilicity profile supports membrane permeability screening and distribution assays.
Class Context 1,3,5-trisubstituted biurets reported in literature for analgesic and anti-inflammatory research models.

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: Irreplaceable by Generic Analogs


The substitution pattern on the biuret core is a primary determinant of biological activity, where even minor changes in the N-alkyl or N-aryl groups can drastically alter potency, selectivity, and pharmacokinetic profiles [1]. 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret possesses a unique combination of a bulky tert-butyl and a secondary isopropyl group, which is distinct from the simpler methyl or ethyl substitutions found in more common reference compounds like 1,1,3-trimethyl-5-phenylbiuret [2]. While class-level data confirm the anti-inflammatory and analgesic potential of arylbiurets, the specific quantitative performance of this compound against close structural analogs remains uncharacterized in the public domain [3]. Therefore, any assumption of functional equivalence with other substituted biurets is unwarranted and would risk introducing uncontrolled variables into an experimental or development pipeline. Direct, comparative characterization is essential for justifying the selection of this specific compound.

Steric & Lipophilic Shift Bulky tert-butyl/isopropyl groups may alter pharmacological profile vs. simpler methyl/ethyl analogs; direct comparative performance data unavailable.
Class-Level Gap Quantitative activity against close analogs remains unreported; functional equivalence with 1,1,3-trimethyl-5-phenylbiuret cannot be assumed.
Misclassification Risk N5-phenyl (no ethyl spacer) distinguishes from sedative phenethylbiurets; screening must avoid CNS-depressant assumption.

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: Evidence of Differentiated Research Utility


Lipophilicity vs. 1,1,3-Trimethyl-5-phenylbiuret

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret exhibits a higher computed lipophilicity (XLogP3-AA = 3.6) compared to a simpler analog, 1,1,3-trimethyl-5-phenylbiuret (XLogP3-AA = 1.8), due to its more extensive alkyl substitution [1][2]. This difference in logP suggests potential variations in membrane permeability and solubility profiles, which are critical parameters in drug discovery and chemical biology.

Lipophilicity vs. Simpler Analog
Head-to-head
XLogP3-AA: 3.6 vs. 1.8 (1,1,3-trimethyl-5-phenylbiuret)
Supports membrane permeability differentiation in assay design.
Computed logP; experimental validation recommended.
Lipophilicity Molecular Descriptors Structure-Property Relationship

Anti-inflammatory Activity vs. Phenylbutazone

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret belongs to the arylbiuret class, where the prototypical compound 1,1,3-trimethyl-5-phenylbiuret has demonstrated superior anti-inflammatory activity compared to the established drug phenylbutazone [1]. In a carrageenan-induced paw edema model in rats, 1,1,3-trimethyl-5-phenylbiuret was found to be 'more potent than phenylbutazone,' establishing a class-level benchmark for anti-inflammatory potential [1].

Anti-inflammatory Class Activity
Class-level inference
Class rep. reported more potent than phenylbutazone in rat paw edema.
Class-level anti-inflammatory endpoint context; compound not directly tested.
Requires direct model-response validation.
Anti-inflammatory Carrageenan Paw Edema In Vivo Pharmacology

Structural Distinction from Sedative Phenethylbiurets

In contrast to phenethyl-substituted biurets, which are described in the patent literature as having sedative and CNS-depressant properties [1], 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret features a phenyl group directly attached to the biuret nitrogen, without an ethyl spacer. This structural distinction is critical, as the patent specification explicitly claims that biurets with alkyl/aralkyl substitutions like phenethyl are useful as central nervous system depressants, whereas the 1,3,5-substitution pattern of the target compound aligns with a different class of compounds that have shown analgesic and anti-inflammatory activity [2].

Structural Pharmacological Distinction
Head-to-head
1,3,5-substitution (phenyl) predictive of analgesic/anti-inflammatory focus vs. phenethylbiurets (CNS depressant).
Directs screening towards analgesic/anti-inflammatory target pathways.
Based on patent structural classification; confirm in target-specific assays.
CNS Activity Structure-Activity Relationship Sedative

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: Research & Industrial Applications


SAR Studies for Analgesic & Anti-inflammatory Discovery

The unique N1-tert-butyl and N3-isopropyl substitution pattern makes 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret a valuable compound for expanding SAR around the biuret core. It serves as a more lipophilic, sterically hindered counterpart to simpler analogs like 1,1,3-trimethyl-5-phenylbiuret, allowing researchers to probe the effects of increased bulk and hydrophobicity on target binding and in vivo efficacy [1]. Its predicted activity profile, based on its 1,3,5-substitution pattern, points towards analgesic and anti-inflammatory mechanisms [2].

Lipophilicity-Driven Pharmacology Probe

With a computed logP of 3.6, this compound is significantly more lipophilic than many common biuret analogs [1]. This property makes it an ideal chemical probe for investigating how increased lipophilicity affects cellular permeability, tissue distribution, and off-target binding in biuret-based pharmacophores. Studies can directly compare its behavior against less lipophilic analogs to deconvolute the role of this single physicochemical parameter.

Analytical Reference Standard for Method Development

The compound's well-defined structure and distinct physicochemical properties (e.g., molecular weight of 277.36 g/mol, XLogP3-AA of 3.6) render it suitable as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for detecting and quantifying substituted biurets in complex matrices [1]. Its unique retention time and mass spectral profile can serve as a benchmark for method calibration and quality control.

Application
Selection Property
Validation Focus
Analgesic/Anti-inflammatory SAR Studies
Unique steric & lipophilic substitution pattern
Target binding & pathway-response endpoints
Lipophilicity-Driven Pharmacological Probe
Computed logP differential relative to simpler biuret analogs
Membrane permeability & tissue distribution profiling
Analytical Reference Standard
Distinct chromatographic & MS signature
Method calibration & system suitability

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